molecular formula C12H17N3O4 B1347412 (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid CAS No. 153982-44-6

(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No. B1347412
CAS RN: 153982-44-6
M. Wt: 267.28 g/mol
InChI Key: YGCXTGCCLCADLQ-VIFPVBQESA-N
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Description

(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound is a derivative of the naturally occurring amino acid 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine). Researchers have reported new derivatives including amide, ester, 5-alkyl and acyl, and regiospecific N im -alkyl and aralkyl derivatives, synthesized via the Pictet-Spengler reaction of N im -substituted histidines. Cyclic hydantoin derivatives of spinacines are also included in the study (Klutchko et al., 1991).

Functionalization Reactions

  • Functionalization reactions involving this compound have been studied, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with 2,3-diaminopyridine. This led to the formation of a 3H-imidazo[4,5-b] pyridine derivative, providing insights into the reaction mechanisms (Yıldırım et al., 2005).

Ligand Concept

  • A study on mixed ligand fac-tricarbonyl complexes, involving the use of imidazole and benzyl isocyanide ligands, demonstrated the feasibility of labeling bioactive molecules containing monodentate or bidentate donor sites. This research opens potential applications in the labeling of molecules for various scientific studies (Mundwiler et al., 2004).

Synthesis of Novel Compounds

  • Research into the synthesis of new imidazo[4,5-b]pyridin-5-one from 4(5)-nitro-1H-imidazole through a vicarious nucleophilic substitution of hydrogen was reported. This kind of research contributes to the development of novel compounds that could have various scientific applications (Vanelle et al., 2004).

properties

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-8-7(13-6-14-8)4-9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXTGCCLCADLQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360636
Record name AC1LMMVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153982-44-6
Record name 5H-Imidazo[4,5-c]pyridine-5,6-dicarboxylic acid, 1,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153982-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1LMMVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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